Lipophilicity Advantage vs Unsubstituted Pyrrolidinylmethyl-Triazole
The target compound exhibits a computed LogP of 1.15 , whereas the simpler analog 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (lacking the 3-ethyl and 1-methyl substituents) has a predicted ACD/LogP of –0.81 . This difference of ~2.0 LogP units translates into approximately a 100-fold higher theoretical octanol-water partition coefficient for the target compound, a critical factor for membrane permeation in cell-based assays.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.15 (Fluorochem in-house prediction, F712742 datasheet) |
| Comparator Or Baseline | 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole: ACD/LogP = –0.81 (ChemSpider, predicted data) |
| Quantified Difference | ΔLogP ≈ +1.96 (target more lipophilic by ~100×) |
| Conditions | In silico prediction; Fluorochem uses proprietary model; ChemSpider uses ACD/Labs Percepta v14.0. |
Why This Matters
Procurement teams selecting building blocks for cell-permeable probe design should favor the higher-LogP target compound, as the unsubstituted analog’s negative LogP may limit intracellular target engagement.
